Dihydrogen hexachloroiridate(IV) hydrate chemical properties
Dihydrogen hexachloroiridate(IV) hydrate chemical properties
CAS No: 110802-84-1 (Hydrate) | Formula:
Executive Summary
Dihydrogen hexachloroiridate(IV) hydrate (Chloroiridic acid) is the critical intermediate in the platinum-group metal (PGM) value chain. It serves as the primary precursor for the synthesis of heterogeneous catalysts (e.g., Ir/C for hydrogenation), dimensionally stable anodes (DSA) for water electrolysis, and organometallic iridium complexes.
This guide provides a technical deep-dive into its physicochemical behavior, handling protocols, and application logic, moving beyond standard SDS data to address the "why" and "how" of experimental success.
Part 1: Molecular Architecture & Physicochemical Profile
Structural Coordination
The fundamental unit of this compound is the hexachloroiridate(IV) anion,
-
Geometry: Octahedral coordination sphere.
-
Electronic State: Iridium is in the +4 oxidation state (
low spin). This paramagnetic state is responsible for its intense dark brown/black color, arising from strong Ligand-to-Metal Charge Transfer (LMCT) bands in the visible spectrum. -
Solvation: The "acid" protons are hydrated, typically existing as
counter-ions stabilizing the anionic lattice.
Key Physicochemical Data
| Property | Value / Description | Practical Implication |
| Molecular Weight | 406.95 g/mol (Anhydrous basis) | Critical: Must correct for water content (x) when calculating stoichiometry. 'x' is typically ~6. |
| Appearance | Black/Red-Brown hygroscopic crystals | If material turns olive-green, it has reduced to Ir(III). |
| Solubility | High (Water, Ethanol, Acetone) | Ideal for impregnation of porous supports. |
| Redox Potential | Strong oxidant. Easily reduced to Ir(III) by alcohols or organic ligands. | |
| Acidity | pH < 1 (in aqueous solution) | Corrosive to steel/aluminum equipment; requires glass or PTFE. |
Part 2: Reactivity & Application Logic
Understanding the redox behavior of the
The Reduction Pathway (Catalysis & Plating)
For heterogeneous catalysts (e.g., Ir nanoparticles on Carbon), the Ir(IV) species must be reduced to Ir(0).
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Step 1: Reduction to Ir(III). This occurs readily with mild reductants (ethanol, oxalic acid).
-
Step 2: Reduction to Ir(0). Requires stronger reducing agents (
gas at high temp, , or hydrazine).
The Substitution Pathway (Synthesis)
To synthesize organometallic precursors (e.g., Ir(ppy)3 for OLEDs), the chloride ligands must be displaced. However, Ir(IV) is kinetically inert.
-
Strategy: One must often reduce Ir(IV) to Ir(III) in situ because Ir(III) (
) undergoes ligand substitution more readily than Ir(IV) under specific conditions, or allows for oxidative addition mechanisms.
Visualizing the Reaction Logic
Caption: Reaction pathways for Hexachloroiridate(IV). The reduction to Ir(III) is often the rate-determining or selectivity-controlling step in synthesis.
Part 3: Experimental Protocols
Protocol A: Preparation of Supported Iridium Catalyst (Impregnation)
Objective: Synthesize 5% Ir/Carbon catalyst for hydrogenation reactions. Mechanism: Pore-volume impregnation followed by gas-phase reduction.
-
Pre-treatment: Dry the Carbon Black support (e.g., Vulcan XC-72) at 120°C for 4 hours to remove physisorbed water.
-
Solution Prep: Dissolve
in deionized water.-
Calculation:
. (Always verify %Ir via CoA; usually ~38-40%).
-
-
Impregnation: Add the solution dropwise to the carbon support until incipient wetness is reached (paste-like consistency).
-
Drying: Dry at 80°C overnight.
-
Note: Do not exceed 100°C rapidly, or
vapors will cause crust formation on the outer shell of the catalyst particles.
-
-
Calcination/Reduction:
-
Place in a tube furnace.
-
Flow
for 30 mins to purge . -
Switch to 10%
flow. Ramp to 400°C at 5°C/min. -
Hold for 2 hours. (Reduces
). -
Passivation: Cool to room temp. Switch to 1%
for 1 hour to passivate the pyrophoric surface before exposing to air.
-
Protocol B: Electrodeposition Electrolyte (DSA Manufacturing)
Objective: Create an Iridium Oxide (
Modified Aqueous Protocol:
-
Dissolution: Dissolve 10g
in 500mL isopropanol/water (50:50 mix). -
Additives: Add 5g Oxalic acid.
-
Reasoning: Oxalic acid acts as a complexing agent and mild reductant, stabilizing the intermediate species during the anodic deposition process.
-
-
Application: This solution is typically used for thermal decomposition rather than pure electroplating in industrial DSA production.
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Paint solution onto etched Titanium substrate.
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Bake at 450°C in air for 15 mins.
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Repeat 10-20 times to build thickness.
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Part 4: Quality Control & Troubleshooting
Validating Purity (UV-Vis)
A self-validating system requires checking the oxidation state before use.
-
Ir(IV) Spectrum: Dissolve a small aliquot in 1M HCl. Expect strong absorption in the visible region (dark brown).
-
Ir(III) Impurity: If the solution appears olive-green or yellow, significant reduction has occurred (often due to moisture/organic contamination in storage).
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Remediation: Add a few drops of Chlorine water or Hydrogen Peroxide (
) to re-oxidize Ir(III) back to Ir(IV).
-
Storage Stability
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Hygroscopicity: The material absorbs atmospheric water rapidly, altering the weighing stoichiometry.
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Best Practice: Store in a desiccator. If precise stoichiometry is required for organometallic synthesis, perform a gravimetric assay (calcine a sample to Ir metal) to determine exact Ir content before use.
Part 5: Safety & Handling (SDS Summary)
Danger: This compound is a Category 1B Skin Corrosive and Category 1 Eye Damaging agent.[2][3]
| Hazard | Precaution |
| Skin/Eye Contact | Causes severe burns.[2][3][4][5] Wear nitrile gloves (double gloved recommended) and face shield. |
| Inhalation | Dust is extremely irritating to the respiratory tract. Always handle in a fume hood. |
| Incompatibility | Strong bases (generates heat/precipitates), Reducing agents (fire hazard), Metals (corrosive attack). |
| Spill Cleanup | Do not sweep dry dust (aerosol risk). Cover with wet absorbent, neutralize with dilute bicarbonate, and dispose of as hazardous heavy metal waste. |
References
-
Fisher Scientific. Dihydrogen hexachloroiridate(IV) hydrate Safety Data Sheet (SDS). Retrieved from
-
Sigma-Aldrich. Hydrogen hexachloroiridate(IV) hydrate Product Specification.[1] Retrieved from
-
American Elements. Dihydrogen Hexachloroiridate(IV) Hydrate Properties & Applications. Retrieved from
-
ResearchGate (Review). Electrochemical deposition of iridium and iridium-nickel-alloys. (Discusses the necessity of Ir(IV) complexes for deposition). Retrieved from
-
MDPI. Palladium, Iridium, and Rhodium Supported Catalysts: Predictive H2 Chemisorption. (Details on catalyst characterization). Retrieved from
Sources
- 1. Hydrogen hexachloroiridate(IV) hydrate Aldrich CAS No.110802-84-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Dihydrogen hexachloroiridate(IV) hydrate, 99% (metals basis), Ir 38-42% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Dihydrogen Hexachloroiridate (IV) Hydrate - ProChem, Inc. [prochemonline.com]
